[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
The compound [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401667-27-3) is a chiral carbamate derivative featuring a piperidine core modified with a tert-butyl carbamate group, an ethyl substituent, and an (S)-2-amino-3-methyl-butyryl side chain. With a molecular weight of 327.47 g/mol, it is primarily utilized in laboratory settings for pharmaceutical and organic synthesis research . Notably, this compound has been discontinued commercially, likely due to challenges in scalability or specialized application requirements .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPKRQGKCMPBOW-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C18H33N3O3
- Molecular Weight : 339.47 g/mol
- CAS Number : 1401664-79-6
The biological activity of [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Protein Farnesyltransferase (PFT) : This compound has been studied for its ability to inhibit PFT, which plays a crucial role in the post-translational modification of proteins involved in oncogenic signaling pathways. Inhibition of PFT can disrupt the growth of certain cancer cells and parasites like Plasmodium falciparum .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Biological Activity Data
The following table summarizes the biological activity data for [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester and related compounds:
| Activity | Target | IC50/ED50 Value | Reference |
|---|---|---|---|
| Inhibition of PFT | Plasmodium falciparum | 54 nM (ED50) | |
| Antibacterial Activity | MRSA | 0.78 - 3.125 μg/mL | |
| Cytotoxicity in Erythrocytes | Human Erythrocytes | Not specified |
Case Studies
- Antimalarial Studies : In a study focused on PFT inhibitors, compounds similar to [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester were shown to effectively inhibit the growth of Plasmodium falciparum in vitro, demonstrating potential for antimalarial drug development .
- Antimicrobial Research : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, showing comparable efficacy to established antibiotics such as vancomycin and linezolid. This research emphasizes its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogs
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401664-76-3)
- Key Differences : The stereochemistry at the piperidin-3-yl group is inverted (S-configuration instead of R).
- Implications: Stereochemical inversion may alter binding affinity in biological systems or influence solubility.
Substituent-Modified Analogs
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1)
Core-Modified Derivatives
[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 2014-58-6)
- Structural Variation: Substitutes the amino-butyryl group with a hydroxyethyl moiety.
- Properties : Hydroxyethyl introduces polarity, improving aqueous solubility but reducing membrane permeability compared to the hydrophobic butyryl group in the target compound .
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 110187-51-4)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemistry : The R/S configuration at the piperidine core significantly impacts molecular interactions. For example, the R-configuration in the target compound may favor binding to chiral receptors over the S-isomer .
- Substituent Effects: Ethyl vs. Butyryl vs. Propionyl: Longer alkyl chains (butyryl) increase lipophilicity, which may enhance blood-brain barrier penetration .
- Functional Groups: Hydroxyethyl and aminoethyl substituents introduce hydrogen-bonding capacity, critical for solubility but may limit cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
